



# Discovery and development history of Cebranopadol

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An In-depth Technical Guide to the Discovery and Development of Cebranopadol

#### Introduction

**Cebranopadol**, also known as GRT-6005 and TRN-228, is a novel, first-in-class analgesic agent currently under late-stage clinical development for the treatment of moderate to severe acute and chronic pain.[1][2] It represents a significant innovation in pain management through its unique mechanism of action as a dual agonist of the nociceptin/orphanin FQ (NOP) receptor and the classical opioid receptors, particularly the mu-opioid peptide (MOP) receptor.[3][4][5] This dual agonism is designed to provide potent analgesia comparable to traditional opioids while mitigating common and severe side effects such as respiratory depression, physical dependence, and abuse potential.[2][6][7]

Developed initially by Grünenthal GmbH, **Cebranopadol** is a spiroindole derivative that emerged from extensive research into molecules that could co-activate NOP and MOP receptors.[1][8][9] The rationale is based on preclinical evidence that NOP receptor activation can produce analgesia while also counteracting the adverse effects associated with MOP receptor agonism.[2][7] **Cebranopadol** has undergone extensive evaluation in over 33 clinical trials with more than 2,300 participants, demonstrating efficacy in various pain conditions and a favorable safety profile.[1][10] As of 2025, pivotal Phase III trials for acute pain have been successfully completed, and a New Drug Application (NDA) submission to the FDA is planned. [1][11]



This guide provides a detailed technical overview of the discovery, synthesis, preclinical pharmacology, and clinical development of **Cebranopadol** for researchers, scientists, and drug development professionals.

# **Discovery and Synthesis**

The discovery of **Cebranopadol** originated from a lead optimization program at Grünenthal aimed at identifying potent NOP and MOP receptor agonists.[12][13] The initial lead compound, a spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine, showed strong efficacy in preclinical pain models but was hindered by poor pharmacokinetic properties, including very low oral bioavailability (F = 4%).[12]

Further optimization efforts focused on improving the metabolic stability and oral bioavailability of the scaffold, leading to the identification of **Cebranopadol** (trans-6'-fluoro-4',9'-dihydro-N,N-dimethyl-4-phenyl-spiro[cyclohexane-1,1'(3'H)-pyrano[3,4-b]indol]-4-amine).[12][13]

The chemical synthesis of the **Cebranopadol** spiroindole backbone is notably achieved via an oxa-Pictet—Spengler reaction.[3][14][15] This key step involves the reaction of a 3-(hydroxyethyl)indole intermediate with a cyclohexanone derivative, efficiently assembling the characteristic pyrano-indole scaffold.[14] An advantage of this synthetic route is the potential for late-stage diversification of the tertiary amine, and it preferentially generates the desired transdiastereoisomer.[14]

# Preclinical Development Pharmacodynamics: Receptor Binding and Functional Activity

**Cebranopadol** is characterized by its high-affinity binding and potent agonism at both NOP and MOP receptors.[16][17] It also interacts with kappa-opioid (KOP) and delta-opioid (DOP) receptors, but with lower affinity.[1][18] This profile has been consistently demonstrated in radioligand binding and functional assays using membranes from cells expressing recombinant human or rat receptors.[18]

Table 1: **Cebranopadol** Receptor Binding Affinity (Ki) and Functional Activity (EC50, Intrinsic Activity)[1][9][19][20]

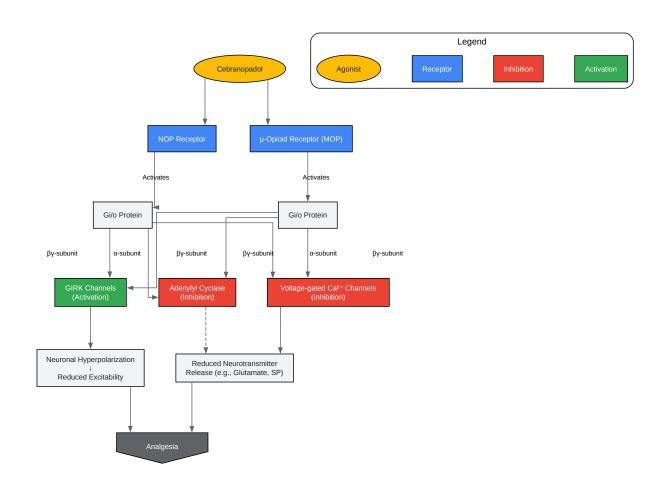


Receptor	Ki (nM)	EC50 (nM)	Intrinsic Activity (%)	Reference Agonist
Human NOP	0.9	13.0	89	N/OFQ
Human MOP	0.7	1.2	104	DAMGO
Human KOP	2.6	17.0	67 (Partial Agonist)	U-69,593

#### | Human DOP | 18.0 | 110.0 | 105 | DPDPE |

The dual agonism at NOP and MOP receptors initiates intracellular signaling cascades through G-protein coupling, which is central to its analgesic effect.





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Cebranopadol's Dual Receptor Signaling Pathway



#### **Preclinical Pharmacokinetics**

Pharmacokinetic studies in animals revealed that **Cebranopadol** has a long duration of action. [8][19] Optimization from the initial lead compound significantly improved oral bioavailability.[12]

Table 2: Summary of Preclinical Pharmacokinetic Parameters for Cebranopadol

Species	Route	Dose	Tmax (h)	t1/2 (h)	Oral Bioavaila bility (F)	Referenc e
Rat	IV	12 μg/kg	-	-	-	[8]
Rat	Oral	55 μg/kg	-	-	13-23%	[8]

| Rabbit | SC | 200 μg/kg | 0.25 | 3.85 | - |[8] |

## **Efficacy in Preclinical Pain Models**

**Cebranopadol** has demonstrated high potency and efficacy across a broad spectrum of rodent models, including those for acute nociceptive, inflammatory, cancer, and neuropathic pain.[8][9] [21] A notable characteristic is its higher potency in models of chronic neuropathic pain compared to acute nociceptive pain, which distinguishes it from classical opioids.[8][21]

Table 3: Efficacy (ED50) of **Cebranopadol** in Rat Pain Models[9][19]



Pain Model	Route	ED50 (µg/kg)	Description
Tail-Flick (Acute Nociceptive)	IV	0.5-5.6	Measures response to a thermal stimulus.
Tail-Flick (Acute Nociceptive)	Oral	25.1	Measures response to a thermal stimulus.
Spinal Nerve Ligation (Neuropathic)	IV	0.5-5.6	Models chronic neuropathic pain.
Rheumatoid Arthritis (Inflammatory)	IV	0.5-5.6	Models chronic inflammatory pain.
Bone Cancer	IV	0.5-5.6	Models cancer-related pain.

| Diabetic Neuropathy | IV | 0.5-5.6 | Models chronic neuropathic pain. |

Mechanistic studies confirmed that the analgesic activity involves both NOP and opioid receptor agonism, as the effects could be partially reversed by selective antagonists for either receptor system.[9][19]

### **Preclinical Safety Pharmacology**

A key advantage of **Cebranopadol** observed in preclinical studies is its improved safety profile compared to traditional MOP agonists like morphine.[2][19]

- Respiratory Depression: Unlike morphine, Cebranopadol did not cause significant respiratory depression at doses well above the analgesic range.[9][19]
- Motor Coordination: It did not impair motor coordination in rats.[9][19]
- Tolerance: The development of analgesic tolerance was significantly delayed compared to an equi-analgesic dose of morphine.[9][19]
- Gastrointestinal Effects: Effects on gut motility were observed only at doses higher than those required for antinociception, suggesting a wider therapeutic window.[12]



This favorable profile is attributed to the co-activation of NOP receptors, which counteracts some of the opioid-related side effects.[2]

# **Clinical Development**

**Cebranopadol** has undergone extensive clinical evaluation for various acute and chronic pain conditions.[1]

#### **Clinical Pharmacokinetics**

In humans, **Cebranopadol** administered as an immediate-release oral formulation exhibits pharmacokinetic properties suitable for once-daily dosing in chronic pain management.[16][22] It is characterized by a relatively late time to maximum plasma concentration and a long half-life.[16][22]

Table 4: Summary of Clinical Pharmacokinetic Parameters in Humans (Oral IR Formulation)[1] [16][22][23]

Parameter	Value	Description
Tmax (Time to Peak Concentration)	4–6 hours	Time to reach maximum plasma concentration.
Single Dose Half-life (t1/2)	~24 hours	Elimination half-life after a single dose.
Steady State Half-life (t1/2)	62–96 hours	Terminal phase half-life at steady state.
Time to Reach Steady State	~2 weeks	Time to achieve stable plasma concentrations.
Accumulation Factor	~2	Fold-accumulation with oncedaily dosing.

| Peak-Trough Fluctuation | 70-80% | Low fluctuation in plasma levels over a dosing interval. |

# **Clinical Efficacy and Safety**



Phase II clinical trials have demonstrated the efficacy and good tolerability of **Cebranopadol** in patients with chronic low back pain, painful diabetic peripheral neuropathy, and cancer-related pain.[2][5][24]

As of early 2025, the Phase III program for moderate-to-severe acute pain is complete.[11]

- ALLEVIATE-1 (NCT06545097): This trial successfully evaluated the analgesic efficacy of Cebranopadol in patients following abdominoplasty surgery, meeting its primary endpoint of significant pain reduction compared to placebo.[6][10][25]
- ALLEVIATE-2 (NCT06423703): This study in patients undergoing bunionectomy also met its primary endpoint, demonstrating statistically significant pain reduction versus placebo.[11]
   [25]

#### **Human Abuse Potential**

Addressing the critical issue of opioid abuse, specific human abuse potential (HAP) studies have been conducted. These studies showed that **Cebranopadol** has a significantly lower "drug liking" score compared to oxycodone and tramadol, both orally and intranasally.[26] This reduced abuse potential is a cornerstone of its development, attributed to the NOP receptor activation mitigating the rewarding effects of MOP agonism.[26]

#### **Corporate Development and Current Status**

The development rights for **Cebranopadol** have transitioned through several companies. Originally discovered and developed by Grünenthal, U.S. and Canadian rights were acquired by Depomed (now Assertio Therapeutics) in 2015.[1] Subsequently, Park Therapeutics acquired worldwide rights in 2020, followed by an acquisition by Tris Pharma in 2021.[1]

Tris Pharma is currently advancing the development of **Cebranopadol**.[1] Following the successful completion of the Phase III acute pain program, the company plans to submit an NDA to the FDA in 2025.[1][11] The FDA has also granted Fast Track Designation to **Cebranopadol** for chronic low back pain.[1]





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